3-Fluoro-4-iodo-2-nitroaniline

Physicochemical Profiling LogP Building Block Selection

3-Fluoro-4-iodo-2-nitroaniline (CAS 1823370-15-5) is a triply functionalized halogenated nitroaniline with the molecular formula C₆H₄FIN₂O₂ and a molecular weight of 282.01 g/mol. It bears a primary aniline nitrogen at position 1, a nitro group at position 2, a fluorine at position 3, and an iodine at position 4 on the benzene ring.

Molecular Formula C6H4FIN2O2
Molecular Weight 282.01 g/mol
Cat. No. B11727517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodo-2-nitroaniline
Molecular FormulaC6H4FIN2O2
Molecular Weight282.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)[N+](=O)[O-])F)I
InChIInChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2
InChIKeyJJYHZRJLMANJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-iodo-2-nitroaniline (CAS 1823370-15-5): Physicochemical Identity and Comparator Landscape for Procurement Decisions


3-Fluoro-4-iodo-2-nitroaniline (CAS 1823370-15-5) is a triply functionalized halogenated nitroaniline with the molecular formula C₆H₄FIN₂O₂ and a molecular weight of 282.01 g/mol . It bears a primary aniline nitrogen at position 1, a nitro group at position 2, a fluorine at position 3, and an iodine at position 4 on the benzene ring. Its computed physicochemical properties include a density of 2.2±0.1 g/cm³, a boiling point of 370.6±42.0 °C at 760 mmHg, a flash point of 177.9±27.9 °C, and a LogP of 3.24 . Commercially, it is supplied at 95–98% purity by vendors including Leyan (Cat. 1943362), CymitQuimica (Ref. 54-PC500513), and Shiya Biopharm, with storage typically at 0 °C . The compound serves as a polyfunctional aromatic building block whose closest structural analogs—differing by the absence, repositioning, or identity of halogen substituents—exhibit materially different reactivity profiles that preclude casual interchange in synthetic sequences.

Why 3-Fluoro-4-iodo-2-nitroaniline Cannot Be Replaced by Generic Halogenated Nitroaniline Analogs in Critical Synthetic Workflows


Halogenated nitroanilines sharing the same elemental formula (C₆H₄FIN₂O₂) can exist as multiple regioisomers, each with a distinct spatial arrangement of fluorine, iodine, and nitro substituents. Even among compounds of identical molecular weight (282.01 Da), the 3-fluoro-4-iodo-2-nitroaniline regioisomer is structurally distinct from its 2-fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9) and 4-fluoro-2-iodo-6-nitroaniline (CAS 153505-44-3) counterparts . The non-fluorinated progenitor 4-iodo-2-nitroaniline (CAS 20691-72-9, MW 264.02) lacks entirely the electronic tuning, metabolic stability enhancement, and additional diversification vector conferred by the C–F bond . Meanwhile, the 3-chloro analog (CAS 2090693-15-3, MW 298.47) substitutes fluorine with chlorine, altering bond strength, lipophilicity, and oxidative-addition reactivity profiles . The convergence of three orthogonally addressable functional groups—a C–I bond for cross-coupling, a C–F bond for electronic modulation or late-stage displacement, and a nitro group for reduction/cyclization—is uniquely realized in the 3-fluoro-4-iodo-2-nitroaniline substitution pattern, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-Fluoro-4-iodo-2-nitroaniline Against Five Structural Comparators


Physicochemical Property Shift: 3-Fluoro-4-iodo-2-nitroaniline vs. the Non-Fluorinated Analog 4-Iodo-2-nitroaniline

The introduction of a single fluorine atom at the 3-position produces measurable shifts across every key calculated physicochemical parameter when compared to the non-fluorinated analog 4-iodo-2-nitroaniline. The molecular weight increases from 264.02 to 282.01 Da (+18.0 Da, +6.8%), density rises from 2.101 to 2.2±0.1 g/cm³ (+0.1 g/cm³), and the boiling point elevates from 352.9±27.0 °C to 370.6±42.0 °C at 760 mmHg (+17.7 °C) . The computed LogP differs markedly: Chemsrc reports 3.24 for the target vs. 2.886 (BOC Sciences) or ACD/LogP 3.19 (ChemSpider) for the analog, indicating increased lipophilicity from fluorine incorporation . The topological polar surface area (TPSA) decreases modestly from 71.8 Ų to 69.16 Ų, a consequence of the fluorine atom replacing a hydrogen . These shifts collectively alter chromatographic retention, membrane permeability predictions, and crystallization behavior in ways that directly impact downstream purification and formulation workflows.

Physicochemical Profiling LogP Building Block Selection

Cross-Coupling Orthogonality: Chemoselective C–I Functionalization in the Presence of C–F Enabled by Bond Dissociation Energy Differential

The defining synthetic advantage of 3-fluoro-4-iodo-2-nitroaniline lies in the large bond dissociation energy gap between its aryl–iodine bond (C–I BDE ≈ 57 kcal/mol) and its aryl–fluorine bond (C–F BDE ≈ 122 kcal/mol for Ph–F, or ∼100 kcal/mol for sp² C–F), a difference of approximately 43–65 kcal/mol [1][2]. Under standard Pd(0)-catalyzed Suzuki-Miyaura or Sonogashira conditions, oxidative addition occurs selectively at the C–I bond, leaving the C–F bond intact for subsequent orthogonal transformations [3]. This contrasts with the 3-chloro-4-iodo-2-nitroaniline analog (C–Cl BDE ≈ 80 kcal/mol), where the C–I/C–Cl bond energy gap narrows to only ∼23 kcal/mol, increasing the risk of competitive oxidative addition at the chlorine-bearing position and compromising chemoselectivity in sequential coupling sequences [1]. The non-fluorinated comparator 4-iodo-2-nitroaniline offers only a single cross-coupling handle (C–I), providing no post-coupling diversification vector beyond the primary aniline nitrogen.

Sequential Cross-Coupling Bond Dissociation Energy Chemoselectivity

Electronic Modulation via 3-Fluoro Substituent: Hammett σₘ Analysis vs. Non-Fluorinated and Regioisomeric Analogs

The fluorine substituent at the 3-position (meta to the aniline NH₂) exerts an electron-withdrawing effect quantified by the Hammett σₘ constant of +0.34, while its σₚ value is only +0.06 [1]. In 3-fluoro-4-iodo-2-nitroaniline, the 3-fluoro is meta to the amino group and ortho to the 2-nitro group, creating a unique electronic push-pull environment: the strong meta electron withdrawal (+0.34) reduces the aniline NH₂ basicity and nucleophilicity without fully deactivating it, while the nitro group at position 2 (σₚ −NO₂ = +0.78, σₘ −NO₂ = +0.71) dominates ring deactivation. In the regioisomer 2-fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9), the fluorine is ortho to the NH₂ group (σₚ for F is +0.06, but ortho effects include steric and field effects not captured by simple σ values), producing a different amine reactivity profile. The 3-chloro analog (σₘ Cl = +0.37, σₚ Cl = +0.23) shows a different balance: chlorine's σₚ value (+0.23) exceeds that of fluorine (+0.06), meaning para-substituent electronic effects differ materially [1][2]. These Hammett parameters translate to measurable differences in amine pKa, nucleophilicity, and the rate of diazotization or acylation reactions.

Hammett Constants Electronic Effects SAR Optimization

Regioisomeric Differentiation: Functional Group Spatial Topology Dictates Multi-Step Derivatization Pathway Accessibility

Among the three C₆H₄FIN₂O₂ regioisomers available in the procurement marketplace, the substitution pattern of 3-fluoro-4-iodo-2-nitroaniline places its three reactive handles in a contiguous ortho/para relationship: the 2-nitro group is ortho to the aniline NH₂ and ortho to the 3-fluoro; the 4-iodo is para to the NH₂ and meta to the 3-fluoro. This adjacency enables reduction of the 2-nitro group to generate an ortho-phenylenediamine motif capable of cyclocondensation to benzimidazoles—a privileged pharmacophore found in proton pump inhibitors, kinase inhibitors, and anthelmintics—with the 3-fluoro and 4-iodo substituents remaining available for further elaboration . By contrast, the commercial regioisomer 2-fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9, available from Fluorochem at £54.00/g) places the nitro group at position 6 and the fluoro at position 2, yielding a 1,2,3,5-substitution topology that directs nitro reduction toward a meta-phenylenediamine, fundamentally altering the heterocycle accessible upon cyclization . The 4-fluoro-2-iodo-6-nitroaniline regioisomer (CAS 153505-44-3) places iodine ortho to NH₂, changing the steric environment of the primary cross-coupling site . These topological differences are immutable—no reaction condition can interconvert regioisomers—making the initial procurement decision irreversible for the entire synthetic sequence.

Regioisomer Comparison Synthetic Planning Scaffold Diversification

Fluorine vs. Chlorine Substitution: C–F Bond Stability and Its Implications for Downstream Drug Candidate Profiles

The 3-fluoro substituent in the target compound confers a C–F bond strength of approximately 100–122 kcal/mol (sp² C–F), substantially exceeding the C–Cl bond strength of ~80 kcal/mol in the 3-chloro-4-iodo-2-nitroaniline analog (CAS 2090693-15-3, MW 298.47) [1]. This bond strength differential translates to two practical consequences: (1) the C–F bond is significantly more resistant to metabolic oxidative dehalogenation by cytochrome P450 enzymes, a well-established principle in medicinal chemistry where fluorine substitution often replaces metabolically labile chlorine or hydrogen atoms to improve pharmacokinetic half-life [2]; (2) the smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) makes fluorine a more effective bioisostere for hydrogen (1.20 Å), enabling the compound to serve as a closer steric mimic in SAR studies [2]. The fluorine atom's high electronegativity (Pauling 3.98 vs. 3.16 for Cl) also imparts a stronger inductive electron-withdrawing effect through the σ framework, distinct from chlorine's balance of inductive withdrawal and resonance donation [3]. These differences are not speculative but grounded in decades of medicinal chemistry precedent where C–F substitution has been systematically preferred over C–Cl in lead optimization for metabolic stability.

Metabolic Stability C–F Bond Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-Fluoro-4-iodo-2-nitroaniline Based on Quantitative Differentiation Evidence


Sequential Pd-Catalyzed Cross-Coupling for Bis-Aryl Scaffold Construction in Kinase Inhibitor Programs

A medicinal chemistry team requiring a building block with two sequentially addressable diversification sites should select 3-fluoro-4-iodo-2-nitroaniline over 4-iodo-2-nitroaniline. The C–I bond (BDE ~57 kcal/mol) undergoes selective Suzuki-Miyaura coupling at the 4-position under standard Pd(PPh₃)₄/Na₂CO₃ conditions, while the C–F bond (BDE ~100–122 kcal/mol) remains inert, preserving a second functionalization site for a subsequent Buchwald-Hartwig amination or nucleophilic aromatic substitution [1]. The mono-halogenated comparator 4-iodo-2-nitroaniline exhausts its single cross-coupling handle in the first step, requiring additional halogenation chemistry to introduce a second diversification point. The 3-chloro analog (ΔBDE C–I/C–Cl ≈ 23 kcal/mol) cannot guarantee the same chemoselectivity fidelity .

Benzimidazole Library Synthesis via Nitro Reduction and Cyclocondensation with Orthogonal Halogen Retention

The contiguous 2-nitro/aniline arrangement in 3-fluoro-4-iodo-2-nitroaniline uniquely enables reduction of the nitro group (Fe/HCl or catalytic hydrogenation) to generate an ortho-phenylenediamine, which upon treatment with carboxylic acids, aldehydes, or isothiocyanates cyclizes to 4-fluoro-5-iodo-substituted benzimidazoles [1]. The resulting benzimidazole scaffold retains both the C–F (for polarity tuning, pKa modulation, or PET tracer incorporation) and the C–I (for late-stage diversification) handles. The 2-fluoro-4-iodo-6-nitroaniline regioisomer (CAS 517920-73-9, £54.00/g from Fluorochem) reduces to a meta-phenylenediamine that cannot form benzimidazoles via the same cyclocondensation pathway, instead yielding different heterocyclic products—a distinction that makes regioisomer selection an irreversible procurement decision .

PET Tracer and SPECT Imaging Probe Precursor Development Exploiting Orthogonal Halogen Reactivity

Compounds containing both fluorine and iodine on the same aromatic ring are strategically significant in molecular imaging, as demonstrated by fluoro- and iodo-substituted high-affinity σ-receptor ligands developed for PET (¹⁸F) and SPECT (¹²³I/¹²⁵I) imaging [2]. 3-Fluoro-4-iodo-2-nitroaniline can serve as a precursor scaffold where the iodo position is derivatized via cross-coupling to install targeting moieties while the fluoro position is reserved for late-stage ¹⁸F isotopic exchange or remains as a metabolically stable ¹⁹F NMR/MRI reporter. The wide C–I/C–F reactivity gap ensures that radiolabeling at one position does not compromise the other. The 4-iodo-2-nitroaniline analog lacks the fluorine reporter entirely, and the 3-chloro analog introduces a C–Cl bond whose lower bond strength (80 vs. 100+ kcal/mol) poses greater risk of radiolytic dehalogenation.

SAR Exploration of Electronic and Steric Parameters in Agrochemical Lead Optimization

In agrochemical discovery, where metabolic stability in soil and plant systems is critical, the systematic replacement of chlorine with fluorine is a well-precedented strategy to improve environmental persistence and target-site bioavailability . 3-Fluoro-4-iodo-2-nitroaniline (σₘ F = +0.34, π F = +0.14) provides a quantitatively distinct electronic and lipophilic profile compared to 3-chloro-4-iodo-2-nitroaniline (σₘ Cl = +0.37, π Cl = +0.71) [3]. The chlorine analog's higher lipophilicity (Δπ = +0.57) predicts a LogP increase of approximately 0.3–0.5 units in downstream products, which can push compounds beyond optimal bioavailability ranges. Procurement of the fluoro variant enables exploration of a different region of property space without sacrificing the sequential cross-coupling capability provided by the C–I handle.

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